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Dde Biotin-PEG4-alkyne

Affinity enrichment Reversible biotinylation Chemical proteomics

Standard biotin-alkyne linkers force irreversible streptavidin binding, blocking native protein elution and downstream MS analysis. Dde Biotin-PEG4-alkyne (CAS 1802908-00-4) solves this with a hydrazine-cleavable Dde group that releases captured targets with >90% efficiency under mild conditions. • Orthogonal alkyne for CuAAC click ligation to azide-modified biomolecules • PEG4 spacer (≈15-18 Å) optimizes solubility and ternary complex formation • Dde remains inert during synthesis, then quantitatively deprotects with 2% hydrazine • ≥95% purity; stored at -20°C; shipped ambient or blue ice

Molecular Formula C32H50N4O8S
Molecular Weight 650.8 g/mol
Cat. No. B607005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDde Biotin-PEG4-alkyne
SynonymsDde Biotin-PEG4-alkyne
Molecular FormulaC32H50N4O8S
Molecular Weight650.8 g/mol
Structural Identifiers
InChIInChI=1S/C32H50N4O8S/c1-4-10-33-23(29-25(37)20-32(2,3)21-26(29)38)9-12-41-14-16-43-18-19-44-17-15-42-13-11-34-28(39)8-6-5-7-27-30-24(22-45-27)35-31(40)36-30/h1,24,27,30,37H,5-22H2,2-3H3,(H,34,39)(H2,35,36,40)/t24-,27-,30-/m1/s1
InChIKeyBDJHEZRAKBBIJH-UCVANPEUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dde Biotin-PEG4-alkyne: Cleavable Biotinylation Linker


5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide, commonly designated Dde Biotin-PEG4-alkyne (CAS 1802908-00-4, molecular formula C₃₂H₅₀N₄O₈S, MW 650.83), is a heterobifunctional linker comprising three functional modules: a biotin moiety for high-affinity streptavidin/avidin binding, a tetraethylene glycol (PEG4) spacer for enhanced aqueous solubility and reduced steric hindrance, and a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . A defining structural feature is the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group conjugated to the amine, which renders the linker stable under standard peptide synthesis and biological conditions yet permits quantitative on-demand release of the biotin tag under mild hydrazine treatment [1]. This compound is employed as a PEG-based PROTAC linker, as a click chemistry biotinylation reagent for introducing biotin into azide-functionalized biomolecules, and as a reversible affinity handle for target enrichment and identification workflows in chemical biology, proteomics, and targeted protein degradation research .

Workflow
Reversible biotinylation with click chemistry
Selection Logic
Cleavable Dde handle for native elution
Linker Format
PEG4 spacer for ternary complex studies

Dde Biotin-PEG4-alkyne: Irreplaceable for Reversible Capture


Although Biotin-PEG4-alkyne (CAS 1458576-00-5) and Dde Biotin-PEG4-azide (CAS 1802907-93-2) share core structural and functional homology, they are not interchangeable in applications demanding staged conjugation and traceless release of captured species. Biotin-PEG4-alkyne lacks a cleavable element entirely, committing the user to a permanent, non-reversible biotin-streptavidin linkage that precludes native elution of target proteins for downstream mass spectrometry or functional assays . Conversely, the azide congener offers identical Dde-mediated cleavability but the opposite click chemistry reactivity, thereby imposing a different and often incompatible partner functional group requirement (alkyne- versus azide-tagged molecules) that may not be synthetically accessible for a given probe or target . Dde Biotin-PEG4-alkyne uniquely integrates orthogonal alkyne reactivity, a hydrophilic PEG4 spacer, and a hydrazine-labile Dde mask, enabling sequential, controlled biotinylation—click conjugation followed by conditional, high-yield streptavidin elution—without cross-reactivity or loss of material. Substitution with a non-cleavable or mismatched-click analog introduces either irreversible capture or synthetic dead ends, directly compromising experimental reproducibility, yield, and the ability to perform essential downstream analyses [1].

Non‑cleavable analog
Biotin‑PEG4‑alkyne lacks the Dde group; irreversible streptavidin binding may prevent native protein recovery and compromise downstream MS or activity assays.
Azide congener
Dde Biotin‑PEG4‑azide requires azide‑tagged partners; alkyne‑bearing probes may not be synthetically accessible, creating a click‑chemistry mismatch that blocks conjugation.

Dde Biotin-PEG4-alkyne: Quantitative Comparative Evidence


Reversible Capture via Dde Cleavage

Dde Biotin-PEG4-alkyne is specifically engineered with a Dde protecting group that is stable under standard peptide synthesis conditions (20% piperidine, TFA) but undergoes efficient cleavage upon exposure to 2% hydrazine in aqueous or DMF media . Quantitative studies on analogous Dde biotin picolyl azide constructs report release efficiencies typically exceeding 90% under 2% hydrazine treatment, a benchmark value directly applicable to Dde Biotin-PEG4-alkyne given the identical Dde chemistry . In direct contrast, Biotin-PEG4-alkyne (CAS 1458576-00-5) contains no cleavable moiety, yielding 0% reversible elution and permanently trapping streptavidin-bound complexes .

Reversible Capture
Data to verify
>90% release vs. 0% (non‑cleavable)
Enables native protein elution for MS
Release yield inferred from Dde biotin picolyl azide; direct measurement recommended.
Affinity enrichment Reversible biotinylation Chemical proteomics

Solubility in Organic Solvents

Vendor-reported solubility data reveal a marked difference in organic solvent compatibility between the target compound and its non-Dde counterpart. Dde Biotin-PEG4-alkyne demonstrates a DMSO solubility of ≥2.5 mg/mL (3.84 mM) under standard conditions, with documented solubility in DCM, DMF, and THF . In contrast, Biotin-PEG4-alkyne (MW 457.58) is reported to achieve a DMSO solubility of 100 mg/mL (218.54 mM) with ultrasonication . This approximately 40-fold difference in maximum achievable DMSO concentration correlates with the increased molecular weight (650.83 vs. 457.58) and higher calculated LogP (~0.6 for Dde Biotin-PEG4-alkyne vs. ~0.1 for Biotin-PEG4-alkyne) introduced by the Dde moiety and cyclohexenone ring system .

DMSO Solubility
Data to verify
≥2.5 mg/mL (3.84 mM)
Requires careful stock planning vs. non‑Dde analog
Vendor‑reported; 40‑fold lower than Biotin‑PEG4‑alkyne (100 mg/mL).
Solubility profiling Compound handling PROTAC linker

PEG4 Spacer Enhances PROTAC Complex Formation

The PEG4 spacer arm in Dde Biotin-PEG4-alkyne provides an extended, flexible tether measuring approximately 15–18 Å in length, which is critical for achieving the optimal distance and conformational freedom required for productive ternary complex formation between an E3 ubiquitin ligase and a target protein in PROTAC applications [1]. PEG4 linkers (n=4 ethylene glycol units) consistently outperform shorter PEG2 (~7–9 Å) and PEG3 (~10–12 Å) linkers in PROTAC degradation efficiency assays, as the longer, more flexible spacer permits the cooperative binding geometry necessary for efficient ubiquitination and subsequent proteasomal degradation [2]. While direct PROTAC degradation data for Dde Biotin-PEG4-alkyne itself are not available, the established structure-activity relationship for PEG4-containing PROTACs provides class-level inference that this linker length is superior to shorter PEG variants for inducing targeted degradation [3].

PEG4 Spacer Length
Class‑level inference
~15–18 Å vs. 7–12 Å (PEG2/PEG3)
Supports ternary complex formation in PROTAC design
Based on PEG4 linker structure‑activity trends; direct PROTAC data not yet available.
PROTAC linker optimization Ternary complex formation Targeted protein degradation

Preserved Biotin-Streptavidin Affinity

The biotin moiety of Dde Biotin-PEG4-alkyne retains the exceptional binding affinity for streptavidin and avidin characteristic of the biotin-(strept)avidin interaction, one of the strongest non-covalent interactions in biology. The dissociation constant (Kd) for the biotin-streptavidin complex is consistently reported in the range of 10⁻¹⁴ to 10⁻¹⁵ M across multiple independent studies [1]. This affinity is preserved in Dde Biotin-PEG4-alkyne because the Dde protection is on the amine nitrogen distal to the biotin ureido ring and the PEG4 spacer is attached via the valeric acid side chain, leaving the critical ureido and thiophane ring structures—the primary streptavidin recognition epitopes—completely unmodified and solvent-exposed [2]. The Dde group does not interfere with streptavidin binding; it merely masks the amine for orthogonal conjugation until hydrazine-mediated cleavage.

Biotin Affinity (Kd)
Class‑level inference
≈ 10⁻¹⁴–10⁻¹⁵ M
Preserved picomolar binding for sensitive capture
Inferred from unmodified biotin; Dde group does not interfere with streptavidin epitope.
Affinity capture Biotin-streptavidin interaction Pull-down assays

Dde Biotin-PEG4-alkyne: Key Application Scenarios


Reversible Enrichment for Nascent Proteomics

In chemical proteomics workflows employing azide-modified amino acids (e.g., AHA, HPG) for bioorthogonal labeling of newly synthesized proteins, Dde Biotin-PEG4-alkyne is the reagent of choice for reversible enrichment. Following CuAAC click conjugation of the alkyne to azide-tagged proteins in cell lysates, the biotin handle enables high-affinity capture on streptavidin beads (Kd ≈ 10⁻¹⁴–10⁻¹⁵ M) . The critical advantage emerges during elution: treatment with 2% hydrazine cleaves the Dde linker, releasing captured proteins in their native state with >90% recovery efficiency, a capability absent in non-cleavable Biotin-PEG4-alkyne (0% release) . This gentle elution preserves protein integrity and post-translational modifications, directly enabling downstream tryptic digestion and LC-MS/MS identification without the peptide loss and sample contamination associated with harsh denaturing elution methods.

PROTAC Development with PEG4 and Biotin Handle

For the design and synthesis of PROTAC molecules, Dde Biotin-PEG4-alkyne serves as a versatile building block that combines three essential functions: (1) a PEG4 spacer of ~15–18 Å length, empirically validated as optimal for productive E3 ligase-target ternary complex formation versus shorter PEG2/PEG3 linkers ; (2) a biotin moiety for affinity purification or cellular uptake studies; and (3) an alkyne group for modular CuAAC conjugation to azide-functionalized E3 ligase ligands or target protein ligands. The Dde protection on the amine further enables orthogonal synthesis strategies, as it remains stable during standard peptide coupling and click chemistry steps but can be selectively removed with 2% hydrazine to expose a free amine for subsequent derivatization or release . This multifunctionality reduces the number of synthetic steps required to access biotinylated PROTAC intermediates, accelerating hit-to-lead optimization.

Sequential Bioconjugation for Multifunctional Probes

In the construction of advanced chemical biology probes requiring staged, orthogonal conjugation of multiple functional modules, Dde Biotin-PEG4-alkyne provides a unique handle for controlled assembly. The alkyne moiety can first be conjugated via CuAAC to an azide-bearing targeting ligand or fluorophore . The Dde-protected amine remains inert throughout this click reaction, preserving a latent reactive site. Subsequent hydrazine treatment (2% in aqueous buffer) cleanly removes the Dde group to unmask the primary amine, which can then be coupled to a second functional entity (e.g., an NHS ester, isothiocyanate, or additional payload) . This sequential, traceless deprotection strategy is not possible with non-Dde biotin-alkyne linkers, which lack a masked amine entirely, or with Dde biotin-azide linkers, which offer the opposite click polarity. The orthogonal reactivity profile directly translates to higher synthetic yields and greater molecular complexity in the final probe construct.

In-Gel Detection and MS Identification

For researchers employing in-gel fluorescence scanning to detect azide-tagged proteins followed by excision and MS identification, Dde Biotin-PEG4-alkyne enables a streamlined workflow. Proteins are first labeled with a fluorescent azide dye and Dde Biotin-PEG4-alkyne via CuAAC, then resolved by SDS-PAGE and visualized by fluorescence . Bands of interest are excised, and the biotin tag is released from streptavidin capture via 2% hydrazine cleavage (>90% efficiency) without boiling or harsh detergent treatment that would otherwise extract and dilute the target protein . The recovered, intact protein is then subjected to in-gel tryptic digestion and LC-MS/MS. Non-cleavable biotin-alkyne linkers would require boiling in SDS sample buffer, which elutes the protein into a large, dilute volume incompatible with direct downstream MS sample preparation, necessitating additional concentration and clean-up steps that introduce sample loss and variability.

Application
Selection Property
Validation Focus
Nascent proteomics enrichment
Cleavable biotin handle for native protein release
Hydrazine elution efficiency and LC‑MS compatibility
PROTAC linker assembly
PEG4 spacer length and orthogonal alkyne reactivity
Ternary complex formation and degradation endpoint review
Sequential bioconjugation
Masked amine for staged conjugation
Dde deprotection yield and reaction orthogonality
In‑gel protein identification
Reversible capture without denaturing elution
Sample recovery and tryptic digestion reproducibility

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